molecular formula C10H6NO2- B14752051 2-Cyano-3-phenyl-2-propenoate

2-Cyano-3-phenyl-2-propenoate

Cat. No.: B14752051
M. Wt: 172.16 g/mol
InChI Key: CDUQMGQIHYISOP-RMKNXTFCSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-3-phenyl-2-propenoate can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with cyanoacetic acid or its esters in the presence of a base such as piperidine . The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the removal of water.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. For example, the reaction can be carried out in the presence of a suitable solvent and under controlled temperature and pressure conditions to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-phenyl-2-propenoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-cyano-3-phenylpropanoic acid, while reduction can produce 2-amino-3-phenyl-2-propenoate .

Mechanism of Action

The mechanism of action of 2-cyano-3-phenyl-2-propenoate involves its interaction with specific molecular targets and pathways. For example, the compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds and the modulation of biological activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Cyano-3-phenyl-2-propenoate can be compared with other similar compounds, such as:

  • Methyl α-cyanocinnamate
  • Ethyl α-cyanocinnamate
  • Propyl α-cyanocinnamate

These compounds share similar structural features but differ in the ester group attached to the propenoate moiety . The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in various fields .

Properties

Molecular Formula

C10H6NO2-

Molecular Weight

172.16 g/mol

IUPAC Name

(E)-2-cyano-3-phenylprop-2-enoate

InChI

InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)/p-1/b9-6+

InChI Key

CDUQMGQIHYISOP-RMKNXTFCSA-M

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)[O-]

Origin of Product

United States

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